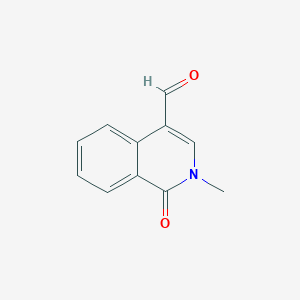

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline . Isoquinoline derivatives are often used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” were not found, isoquinoline derivatives can be synthesized through various methods. For instance, the synthesis of quinoline-4-carboxylic acids and 1,2,3,4-tetrahydroacridine-9-carboxylic acid has been reported from the reaction of isatins with acyclic and cyclic ketones in basic medium .Wissenschaftliche Forschungsanwendungen

Redox Annulations and C–H Functionalization

One notable application of related compounds is in redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline and 2-alkylquinoline-3-carbaldehydes. These processes leverage dual C–H bond functionalization, with acetic acid acting as a cosolvent and sole promoter. This demonstrates the compound's utility in complex chemical transformations and synthesis processes (Zhengbo Zhu & D. Seidel, 2017).

Synthesis of Isoquinoline Derivatives

In synthetic chemistry, methods have been developed to synthesize various isoquinoline derivatives, such as 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and -8-carbaldehyde oxime. These methods involve steps like ammonolysis of ester, cyclization, and methylation, highlighting the role of such compounds in the synthesis of complex organic molecules (M. Rey, T. Vergnani, & A. Dreiding, 1985).

Friedländer Condensation

The compound and its derivatives are used in Friedländer condensation reactions. For instance, 8-amino-7-quinolinecarbaldehyde and 1-amino-2-naphthalenecarbaldehyde can be synthesized and used in condensation reactions to produce various heterocyclic compounds. This demonstrates its versatility in creating diverse chemical structures (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).

Ionic Liquid Reactions

The compound plays a role in condensation reactions carried out in ionic liquids, offering advantages like shorter reaction times and higher yields compared to conventional procedures. This underscores its efficiency in green chemistry applications (R. V. Hangarge, D. V. Jarikote, & M. Shingare, 2002).

Synthetic Technology and Industrial Production

Research has been conducted on the synthetic technology of related compounds, like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The focus on simple operation, low cost, and high yield makes it suitable for industrial production, indicating its practical application in large-scale chemical manufacturing (Song Li-qian, 2014).

Eigenschaften

IUPAC Name |

2-methyl-1-oxoisoquinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-6-8(7-13)9-4-2-3-5-10(9)11(12)14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONAHZFJTGHACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)

![N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine](/img/structure/B2662687.png)

![N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine](/img/structure/B2662690.png)

![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)

![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)

![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)

![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)